rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid
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Overview
Description
rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid: is a fatty acid derivative that features an epoxide functional group at the 9,10 positions of the octadecanoic acid chain. . It can be produced from oleic acid through both enzymic and non-enzymic epoxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid can be synthesized from oleic acid via epoxidation. This process involves the addition of an oxygen atom to the double bond of oleic acid, forming the epoxide ring. The reaction can be catalyzed by enzymes such as cytochrome P450 or through chemical means using peracids .
Industrial Production Methods: Industrial production of this compound typically involves the non-enzymic epoxidation of oleic acid using peracids like m-chloroperbenzoic acid (m-CPBA) under controlled conditions . This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the epoxide ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid involves its interaction with various enzymes and metabolic pathways. It is produced from oleic acid by the action of cytochrome P450 enzymes, specifically CYP2C and CYP3A . The epoxide ring can undergo hydrolysis to form diols, which are further metabolized by the body .
Comparison with Similar Compounds
- trans-9,10-Epoxyoctadecanoic acid
- 9,10-Epoxyoctadecanoic acid (without cis/trans specification)
- Epoxyoleic acid
- Octadecanoic acid, 9,10-epoxy-
Comparison: rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid is unique due to its cis configuration, which affects its chemical reactivity and biological activity. The cis configuration results in different stereochemistry compared to the trans isomer, leading to distinct interactions with enzymes and other biological molecules .
Properties
Molecular Formula |
C18H34O3 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
8-[(2R,3S)-3-octyloxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m0/s1 |
InChI Key |
IMYZYCNQZDBZBQ-DLBZAZTESA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)O |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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